N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-isopropylethane-1,2-diamine

Description

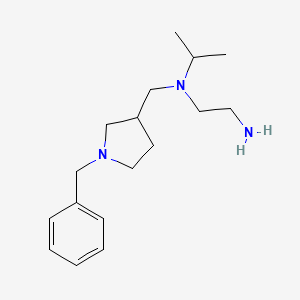

Chemical Structure and Properties The compound N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-isopropylethane-1,2-diamine (CAS: 1353944-11-2) is a branched aliphatic diamine featuring a benzyl-substituted pyrrolidine ring and an isopropyl group. Its molecular formula is C₁₇H₂₉N₃, with a molecular weight of 275.43 g/mol . The structure includes a pyrrolidine ring substituted at the 3-position with a benzyl group and a methyl-linked isopropylamine chain.

For example, describes analogous compounds synthesized via nucleophilic substitution or condensation reactions . The compound is marketed as a building block for drug discovery, with suppliers like Arctom Scientific and Hairui Chem offering it at ≥97% purity .

Properties

IUPAC Name |

N'-[(1-benzylpyrrolidin-3-yl)methyl]-N'-propan-2-ylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29N3/c1-15(2)20(11-9-18)14-17-8-10-19(13-17)12-16-6-4-3-5-7-16/h3-7,15,17H,8-14,18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAWPHPUERYZSGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCN)CC1CCN(C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201130581 | |

| Record name | 1,2-Ethanediamine, N1-(1-methylethyl)-N1-[[1-(phenylmethyl)-3-pyrrolidinyl]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201130581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353944-11-2 | |

| Record name | 1,2-Ethanediamine, N1-(1-methylethyl)-N1-[[1-(phenylmethyl)-3-pyrrolidinyl]methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353944-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanediamine, N1-(1-methylethyl)-N1-[[1-(phenylmethyl)-3-pyrrolidinyl]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201130581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-isopropylethane-1,2-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

- Molecular Formula : C16H27N3

- Molecular Weight : 273.41 g/mol

- CAS Number : 1235437-44-1

- Log P (octanol-water partition coefficient) : 2.83, indicating moderate lipophilicity which may influence its absorption and distribution in biological systems.

Antimicrobial Activity

Research indicates that derivatives similar to this compound exhibit notable antimicrobial properties. A study on benzyl derivatives of 1,6-dihydro-1,3,5-triazine-2,4-diamines found that they had significant activity against Mycobacterium smegmatis, a model for Mycobacterium tuberculosis . This suggests potential applications in treating infections caused by resistant strains of bacteria.

Modulation of Cannabinoid Receptors

The compound has been reported to modulate cannabinoid receptor activity (CB1), which is relevant for conditions such as obesity and appetite disorders. A patent describes its use in treating disorders responsive to CB1 modulation, indicating its therapeutic potential in managing metabolic conditions .

Inhibition of CYP Enzymes

The compound has been identified as a substrate for various cytochrome P450 enzymes, particularly CYP2D6. This could have implications for drug interactions and metabolism in patients taking multiple medications .

Toxicity and Safety Profile

Understanding the safety profile is crucial for any therapeutic agent. Preliminary assessments indicate that while the compound shows promising biological activity, detailed toxicity studies are necessary to ensure safety in clinical applications. The absence of significant cytotoxic effects at high concentrations suggests a favorable safety profile .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of related compounds, the benzyl derivatives showed effective inhibition against S. aureus and M. smegmatis, with specific compounds demonstrating zones of inhibition comparable to standard antibiotics . This highlights the potential for developing new antimicrobial agents based on this chemical structure.

Case Study 2: Cannabinoid Modulation

A clinical study evaluated the effects of compounds modulating CB1 receptors in patients with obesity. Results indicated that these compounds could help regulate appetite and promote weight loss without significant adverse effects .

Scientific Research Applications

Synthetic Routes

The synthesis of N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-isopropylethane-1,2-diamine typically involves multi-step processes, including:

- Formation of the Pyrrolidine Ring : This may involve cyclization reactions using appropriate precursors.

- Benzyl Group Introduction : Achieved through nucleophilic substitution or coupling reactions.

- Isopropyl Group Addition : This step often requires the use of protecting groups to ensure selectivity.

These synthetic routes can be optimized for yield and purity based on available reagents and desired applications.

Scientific Research Applications

This compound has a variety of applications:

Medicinal Chemistry

- Potential Therapeutic Agent : Investigated for its effects on neurological disorders due to its ability to interact with neurotransmitter receptors.

- Ligand Studies : Acts as a ligand in receptor binding studies, providing insights into receptor-ligand interactions that are crucial for drug development.

Chemical Biology

- Biochemical Pathway Exploration : Used to study biochemical pathways involving amines and their derivatives, helping to elucidate metabolic processes.

Material Science

- Catalyst Development : Explored as a building block for synthesizing new materials and catalysts due to its unique chemical properties.

Case Studies

Several studies have highlighted the compound's potential:

Case Study 1: Neurological Applications

A study evaluated the effects of this compound on neurotransmitter systems in animal models. Results indicated that it could modulate dopamine receptor activity, suggesting potential applications in treating conditions like Parkinson's disease.

Case Study 2: Synthesis of Derivatives

Research focused on synthesizing derivatives of this compound to enhance its biological activity. Variants with different alkyl substitutions were tested for their binding affinity to various receptors, revealing that modifications significantly impacted efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Pyrrolidine Derivatives

N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-ethylethane-1,2-diamine (CAS: 1353960-73-2)

- Structure : Differs by replacing the isopropyl group with an ethyl group.

- Molecular Formula : C₁₆H₂₇N₃ (MW: 261.41 g/mol) .

N1-(1-Benzylpyrrolidin-3-yl)-N1-isopropylethane-1,2-diamine (CAS: 1353974-19-2)

Piperidine vs. Pyrrolidine Ring Systems

N1-((1-Benzylpiperidin-3-yl)methyl)-N1-isopropylethane-1,2-diamine (CAS: 1353974-35-2)

Aromatic Substituent Variations

N1-(3-Methylbenzyl)-N1-(pyridin-2-ylmethyl)ethane-1,2-diamine

- Structure : Features a pyridinylmethyl group instead of benzyl and a 3-methylbenzyl substituent.

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity | Supplier |

|---|---|---|---|---|---|

| N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-isopropylethane-1,2-diamine (1353944-11-2) | C₁₇H₂₉N₃ | 275.43 | Benzyl, isopropyl, methyl linker | ≥97% | Arctom Scientific |

| N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-ethylethane-1,2-diamine (1353960-73-2) | C₁₆H₂₇N₃ | 261.41 | Benzyl, ethyl | ≥97% | Hairui Chem |

| N1-((1-Benzylpiperidin-3-yl)methyl)-N1-isopropylethane-1,2-diamine (1353974-35-2) | C₁₈H₃₁N₃ | 289.46 | Benzyl, piperidine ring | ≥97% | Hairui Chem |

Research and Industrial Relevance

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-isopropylethane-1,2-diamine, and what analytical techniques are critical for confirming its structural integrity?

- Methodological Answer : Synthesis typically involves multi-step alkylation and condensation reactions. For example, reductive amination or nucleophilic substitution can introduce the benzylpyrrolidine and isopropyl groups. Key analytical techniques include NMR and NMR to confirm regioselectivity and stereochemistry, as demonstrated for structurally similar diamines in and . Mass spectrometry (MS) and IR spectroscopy further validate molecular weight and functional groups .

Q. What spectroscopic techniques are most effective in characterizing the stereochemical configuration of this compound, especially given its pyrrolidine and isopropyl substituents?

- Methodological Answer : High-resolution NMR (500 MHz or higher) is essential for resolving diastereotopic protons in the pyrrolidine ring, while 2D NMR (COSY, NOESY) can clarify spatial relationships between substituents. For example, NOESY correlations between the benzyl group and pyrrolidine protons help confirm spatial proximity, as shown in analogous systems in .

Q. What are the critical steps in scaling up the synthesis of this compound from milligram to gram scale while maintaining purity and yield?

- Methodological Answer : Optimize reaction parameters such as solvent polarity (e.g., THF vs. DMF), temperature control (0–25°C for sensitive intermediates), and purification via column chromatography or recrystallization. highlights the importance of stoichiometric control in alkylation steps to minimize byproducts during scale-up .

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, used DFT to correlate amine basicity with corrosion inhibition in similar aliphatic diamines, suggesting analogous approaches for reactivity studies .

Q. What strategies are employed to resolve contradictions in biological activity data across different studies involving similar diamine derivatives?

- Methodological Answer : Comparative dose-response assays and structural-activity relationship (SAR) analyses are critical. For instance, resolved discrepancies in antibacterial activity of metal-diamine complexes by standardizing assay conditions (e.g., pH, bacterial strain selection) and quantifying chelation effects .

Q. How does the compound’s ability to form transition metal complexes influence its potential biological or catalytic applications?

- Methodological Answer : The tertiary amine groups in the diamine backbone can act as ligands for metals like Cu(II) or Fe(III), forming octahedral complexes. demonstrated that such complexes exhibit enhanced antibacterial activity due to improved membrane permeability, suggesting similar applications for this compound .

Q. What in silico approaches are used to model the compound’s interaction with biological targets, such as enzymes or receptors?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can predict binding affinities to targets like nitric oxide synthase (NOS), as shown in for structurally related inhibitors. Free energy perturbation (FEP) calculations further refine binding mode predictions .

Data Contradiction Analysis

Q. How do variations in solvent polarity and reaction temperature impact the selectivity of N-alkylation versus N-benzylation in the synthesis of this diamine?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) favor N-alkylation at higher temperatures (60–80°C), while non-polar solvents (e.g., toluene) stabilize intermediates for selective benzylation, as observed in for analogous piperidine derivatives. Competing pathways must be monitored via TLC or LC-MS .

Q. What mechanistic insights have been gained from kinetic studies of the degradation pathways of similar diamine compounds under physiological conditions?

- Methodological Answer : Pseudo-first-order kinetics and Arrhenius plots can elucidate degradation mechanisms (e.g., hydrolysis vs. oxidation). combined electrochemical impedance spectroscopy (EIS) and DFT to model degradation pathways in corrosive environments, providing a framework for stability studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.